molecular formula C22H32Cl2N2O3 B5544983 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5544983
M. Wt: 443.4 g/mol
InChI Key: FTUZNXZJECNPBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions starting from optically active morpholinylmethylamines or through cyclization reactions involving bromo-phenyl propanone and ethanolamine. These processes may include optical resolution, amination, and cyclization steps to achieve the desired structural configurations (Morie et al., 1994), (Tan Bin, 2011).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as IR, NMR, and MS technologies to confirm the target compound's structure. These analyses help in understanding the molecular configuration and the spatial arrangement of atoms within the compound (Tan Bin, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds have been explored through various studies, focusing on their gastrokinetic activity, receptor agonistic activity, and synthesis of derivatives with varying substituents to explore structure-activity relationships (Kato et al., 1992), (Kato et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can be derived from the synthesis process and molecular structure analysis. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents, stability under various conditions, and interaction with biological targets, can be inferred from detailed structural and functional analyses. Studies on similar compounds have shown how alterations in the molecular structure can significantly impact their biological activity and chemical reactivity (Kato et al., 1992).

Scientific Research Applications

High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC/MS/MS) Method Development

Poklis et al. (2013) developed an HPLC/MS/MS method for the detection and quantification of 2CC-NBOMe and 25I-NBOMe, derivatives within the same class as the compound , in the serum of intoxicated patients. The method applies a related compound as the internal standard, demonstrating the utility of these substances in toxicological analysis and clinical diagnostics (Poklis, Charles, Wolf, & Poklis, 2013).

Neurochemical Pharmacology of Psychoactive Substituted N-Benzylphenethylamines

A study by Eshleman et al. (2018) investigated the pharmacology of substituted N-benzylphenethylamines, including compounds structurally related to "N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride". These compounds were found to be high potency agonists at 5-HT2A receptors, suggesting their relevance in studies on psychoactive substances and their effects on the serotonin system (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).

Analytical Characterization of Hallucinogenic N-(2-Methoxy)Benzyl Derivatives

Zuba and Sekuła (2013) reported on the analytical properties of novel hallucinogenic substances, including derivatives of the 2C-series of phenethylamine drugs, which share structural similarities with the compound of interest. Their study highlights the importance of such compounds in the development of analytical methods for the identification and quantification of new psychoactive substances in forensic toxicology (Zuba & Sekuła, 2013).

In Vitro Toxicokinetics and Analytical Toxicology

Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, focusing on phase I and II metabolism, plasma protein binding, and their detectability in urine screenings. This research is vital for understanding drug interactions, elimination routes, and developing screening procedures for these potent psychoactive substances (Richter, Menges, Wagmann, Brandt, Stratford, Westphal, Flockerzi, Meyer, 2019).

Efficient Synthesis of Aprepitant

Brands et al. (2003) described the synthesis of Aprepitant, an NK(1) receptor antagonist, using a direct condensation method that might relate to the methodologies used in synthesizing compounds like "N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride". This showcases the compound's relevance in pharmaceutical manufacturing and drug development processes (Brands, Payack, Rosen, Nelson, Candelario, Huffman, Zhao, Li, Craig, Song, Tschaen, Hansen, Devine, Pye, Rossen, Dormer, Reamer, Welch, Mathre, Tsou, Mcnamara, Reider, 2003).

properties

IUPAC Name

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-18-5-3-4-6-20(18)17-27-21-8-7-19(15-22(21)25-2)16-23-9-10-24-11-13-26-14-12-24;;/h3-8,15,23H,9-14,16-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUZNXZJECNPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride

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